molecular formula C18H14BrFN2OS B2688523 4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 895781-63-2

4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2688523
CAS No.: 895781-63-2
M. Wt: 405.29
InChI Key: IZXLZLSBNBMPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a synthetic small molecule belonging to the class of N-(thiazol-2-yl)-benzamide analogs, which have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC) . ZAC is an atypical member of the Cys-loop receptor (CLR) superfamily of pentameric ligand-gated ion channels, which is activated by endogenous agonists zinc (Zn²⁺), copper (Cu²⁺), and protons (H⁺) and is characterized by its distinct signaling properties, including considerable spontaneous activity and slow desensitization kinetics . While the physiological roles of ZAC are still under investigation, its mRNA has been detected in the human brain and various peripheral tissues, suggesting potential neuromodulatory and systemic functions . As a research tool, this compound is proposed to act as a negative allosteric modulator (NAM) of ZAC. Functional characterization of related analogs suggests that such molecules exhibit state-dependent inhibition, likely by targeting the transmembrane and/or intracellular domains of the receptor, leading to noncompetitive antagonism of Zn²⁺-induced signaling . This molecule serves as a critical pharmacological probe for in vitro studies aimed at elucidating the poorly understood physiological and pathophysiological roles of ZAC. Its use is strictly confined to basic research applications in a controlled laboratory environment. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN2OS/c19-14-6-4-12(5-7-14)17(23)21-9-8-16-11-24-18(22-16)13-2-1-3-15(20)10-13/h1-7,10-11H,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXLZLSBNBMPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.

    Coupling with Ethylamine: The thiazole derivative is then coupled with ethylamine to form the intermediate.

    Bromination: The final step involves the bromination of the benzamide derivative using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the benzamide ring can be substituted by nucleophiles in nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Oxidized thiazole derivatives

    Reduction: Reduced benzamide derivatives

    Substitution: Substituted benzamide derivatives with various nucleophiles

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators of specific biological pathways, particularly those involving thiazole and benzamide moieties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its application in the synthesis of advanced polymers and coatings is also of interest.

Mechanism of Action

The mechanism of action of 4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Benzamide Core

Compound 1 : 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)
  • Molecular Formula : C₁₄H₁₁BrN₂O₃
  • Key Features : The benzamide core is substituted with bromine (para) and a nitro group (ortho to the amide), alongside a methoxy group (para to nitro).
  • Comparison: Unlike the target compound, 4MNB lacks a thiazole system but includes electron-withdrawing (nitro) and electron-donating (methoxy) groups. Crystallographic studies highlight stronger halogen bonding due to bromine’s polarizability compared to non-halogenated analogs .
Compound 2 : 3-Butoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
  • Molecular Formula : C₂₄H₂₅N₂O₂S
  • Key Features : Replaces bromine with a butoxy group and substitutes 3-fluorophenyl with 4-methylphenyl on the thiazole.
  • Comparison : The butoxy group increases lipophilicity (logP ~3.5 vs. ~2.8 for the target compound), while the methylphenyl substituent may reduce steric hindrance compared to the fluorophenyl group .

Heterocyclic Modifications

Compound 3 : 4-Bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide
  • Molecular Formula : C₂₀H₁₂BrFN₂O₂
  • Key Features : Replaces the thiazole ring with a benzoxazole system.
  • Comparison : Benzoxazole’s oxygen atom enhances hydrogen-bonding capacity compared to thiazole’s sulfur. This modification may alter metabolic stability, as benzoxazoles are less prone to oxidative degradation than thiazoles .
Compound 4 : N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide
  • Molecular Formula : C₂₃H₁₄BrF₃N₂OS
  • Key Features : Incorporates a trifluoromethylphenyl-substituted thiazole and a bromophenyl group.

Functional Group Replacements

Compound 5 : 4-Bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide
  • Molecular Formula : C₁₇H₁₄BrFN₂O₂S₂
  • Key Features : Replaces benzamide with a sulfonamide group.
  • Comparison : Sulfonamides generally exhibit higher acidity (pKa ~10) compared to benzamides (pKa ~15), influencing solubility and protein-binding interactions .

Spectral and Structural Analysis

  • IR Spectroscopy : For thiazole-containing analogs (e.g., the target compound), absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) confirm thione tautomer stability. Benzoxazole derivatives lack these bands but show νC-O (~1260 cm⁻¹) .
  • NMR Data : The 3-fluorophenyl group in the target compound shows distinct ¹⁹F NMR shifts (-112 ppm), whereas trifluoromethyl groups (Compound 4) exhibit triplet splitting due to J-coupling .

Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide (Target) C₁₇H₁₄BrFN₂O₂S₂ 441.34 Bromobenzamide, thiazole-ethyl, 3-fluorophenyl Moderate lipophilicity (logP ~2.8)
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) C₁₄H₁₁BrN₂O₃ 351.16 Nitro, methoxy substituents Strong halogen bonding
3-Butoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide C₂₄H₂₅N₂O₂S 411.53 Butoxy, 4-methylphenyl-thiazole High lipophilicity (logP ~3.5)
4-Bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide C₂₀H₁₂BrFN₂O₂ 411.22 Benzoxazole, 3-fluorophenyl Enhanced metabolic stability
N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide C₂₃H₁₄BrF₃N₂OS 503.33 Trifluoromethylphenyl-thiazole Strong electron-withdrawing effects

Biological Activity

4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a bromine atom, a thiazole ring, and a fluorophenyl group. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is C18H14BrFN2OSC_{18}H_{14}BrFN_2OS. The compound's structure can be represented as follows:

InChI InChI 1S C18H14BrFN2OS c19 14 6 4 12 5 7 14 17 23 21 9 8 16 11 24 18 22 16 13 2 1 3 15 20 10 13 h1 7 10 11H 8 9H2 H 21 23 \text{InChI InChI 1S C18H14BrFN2OS c19 14 6 4 12 5 7 14 17 23 21 9 8 16 11 24 18 22 16 13 2 1 3 15 20 10 13 h1 7 10 11H 8 9H2 H 21 23 }

Biological Activity Overview

Research has indicated that 4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide exhibits significant biological activities that make it a candidate for drug development. The following sections outline its key biological activities.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of compounds related to 4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide. For instance, derivatives containing thiazole rings have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

CompoundActivityReference
Compound D1Antimicrobial (Gram-positive)
Compound D6Anticancer (MCF7 cell line)

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. Notably, it has shown promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay indicated that certain derivatives exhibited significant cytotoxicity.

StudyCell LineIC50 (µM)Reference
Study 1MCF7< 10
Study 2HT29< 15

The mechanism by which 4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide exerts its biological effects involves interaction with specific molecular targets. Molecular docking studies suggest that the compound binds to active sites on enzymes or receptors, potentially inhibiting their activity or altering signaling pathways. This interaction is crucial for its antimicrobial and anticancer effects.

Case Studies

Several case studies have explored the biological activity of similar thiazole-containing compounds:

  • Antimicrobial Studies : A series of thiazole derivatives were synthesized and tested against various microbial strains. Results indicated that compounds with specific substitutions exhibited enhanced activity against resistant bacterial strains.
  • Cytotoxicity Assays : In a study evaluating the cytotoxicity of thiazole derivatives against cancer cell lines, several compounds demonstrated superior activity compared to standard chemotherapeutics like doxorubicin.

Q & A

Q. Critical Reaction Conditions :

ParameterOptimal RangeImpact on Yield/Purity
Temperature70–80°CHigher temps accelerate cyclization but may increase side reactions.
SolventAnhydrous DMF or THFEnsures efficient coupling; moisture reduces yield.
CatalystDMAP (for amidation)Improves reaction rate and selectivity .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?

Level: Basic
Answer:

  • 1H/13C NMR : Identifies substituent positions (e.g., fluorine coupling patterns, bromine deshielding effects). The thiazole proton resonates at δ 7.2–7.5 ppm, while the benzamide NH appears as a broad singlet (~δ 8.1 ppm) .
  • ESI-HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 433.9) and detects isotopic patterns for bromine .
  • X-ray Crystallography : Resolves steric effects of the 3-fluorophenyl group and confirms dihedral angles between aromatic rings .
  • HPLC-PDA : Monitors purity (>95%) using a C18 column (acetonitrile/water gradient) .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Level: Advanced
Answer:
Discrepancies may arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). Methodological approaches include:

  • Target Validation : Use CRISPR/Cas9 knockout models to confirm target specificity (e.g., acps-pptase in bacterial proliferation vs. Trypanosoma brucei inhibition) .
  • Dose-Response Studies : Establish EC50 values under standardized conditions (e.g., 72-hour incubation for antiparasitic assays) .
  • Comparative Pharmacophore Modeling : Align structural features with known inhibitors to identify critical binding motifs .

What strategies optimize the compound’s pharmacokinetic properties, such as metabolic stability and bioavailability?

Level: Advanced
Answer:

  • Lipophilicity Enhancement : Introduce trifluoromethyl groups to increase membrane permeability (logP optimization via ClogP calculations) .
  • Metabolic Stability : Replace labile esters with amides or incorporate fluorinated substituents to block cytochrome P450 oxidation .
  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 74% yield for HCl salt in Trypanosoma inhibitors) .

How does the electronic nature of substituents (e.g., bromo, fluoro) influence the compound’s reactivity and interactions?

Level: Advanced
Answer:

  • Bromine : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) and enhances halogen bonding in target interactions .
  • Fluorine : Electron-withdrawing effects stabilize the thiazole ring and modulate pKa of adjacent NH groups, affecting hydrogen-bonding capacity .
  • Steric Effects : The 3-fluorophenyl group’s ortho-substitution restricts rotational freedom, favoring planar conformations for target binding .

What are the common impurities formed during synthesis, and how are they identified and mitigated?

Level: Basic
Answer:

Impurity TypeSourceMitigation Strategy
Uncyclized Thiourea Incomplete thiazole formationProlong reflux time (6–8 hours) .
Diastereomers Chiral centers in ethylenediamineUse enantiopure starting materials or chiral HPLC .
Oxidation Byproducts Air exposure during amidationConduct reactions under nitrogen atmosphere .

What in silico methods predict the compound’s target interactions, and how are these validated experimentally?

Level: Advanced
Answer:

  • Molecular Docking : AutoDock Vina predicts binding to Trypanosoma brucei’s TbCatB protease (binding energy ≤ −8.5 kcal/mol) .
  • MD Simulations : GROMACS assesses stability of ligand-enzyme complexes (RMSD < 2.0 Å over 100 ns) .
  • Experimental Validation : Surface plasmon resonance (SPR) confirms binding affinity (KD < 1 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.